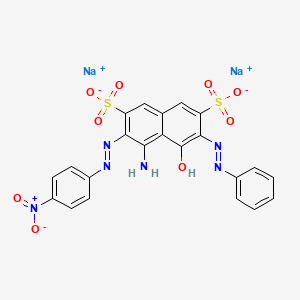
Naphthol Blue Black
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is commonly used in various applications, including dyeing foodstuffs, drugs, cosmetics, and textiles. The compound has the empirical formula C22H14N6Na2O9S2 and a molecular weight of 616.49 .
準備方法
Naphthol Blue Black is synthesized through a diazotization reaction, where an aromatic amine is converted into a diazonium salt, which then couples with a naphthol component. The general synthetic route involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling: The diazonium salt reacts with a naphthol derivative to form the azo dye.
Industrial production methods typically involve continuous processes where the naphthol component is deposited on the fabric, followed by the diazotization and coupling reactions .
化学反応の分析
Naphthol Blue Black undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form colorless quinone as the end product.
Reduction: Reduction of the diazo derivatives can yield amino-naphthol compounds.
Substitution: The 4-position of naphthol is susceptible to electrophilic attack, which is exploited in the preparation of diazo dyes.
Common reagents used in these reactions include nitrous acid for diazotization and various oxidizing agents for oxidation reactions. The major products formed include quinones and amino-naphthol derivatives .
科学的研究の応用
Biological Applications
Histological Staining
Naphthol Blue Black is commonly used as a histological stain in biological research. It is employed to visualize proteins in tissue sections, allowing for the examination of cellular structures and functions. For instance, in a study involving the histochemical detection of proteins, NBB was utilized alongside other stains to enhance visibility and contrast in microscopic sections .
Radio-nanocarrier Development
Recent advancements have seen NBB being used in the development of multimodal radio-nanocarriers for imaging purposes. A study demonstrated that NBB could be conjugated with 99mTc-labeled mannosylated human serum albumin, enhancing the imaging of sentinel lymph nodes in mice. This application highlights NBB's potential in medical diagnostics and therapeutic monitoring .
Environmental Applications
Dye Removal from Wastewater
this compound has been investigated for its removal from wastewater through various adsorption techniques. Research has shown that acid-activated titania-pillared bentonite effectively adsorbs NBB from aqueous solutions, indicating its potential use in wastewater treatment processes . The efficiency of this adsorption process increases with contact time, making it a viable option for environmental remediation.
Photocatalytic Degradation
The photocatalytic degradation of NBB has been studied extensively as a method to reduce dye pollution in water bodies. For example, TiO2 nanospheres have been synthesized to enhance the degradation efficiency of NBB under UV light. Results indicate significant mineralization rates, demonstrating the effectiveness of photocatalysis in breaking down hazardous dyes .
Industrial Applications
Textile Dyeing
this compound is primarily used in the textile industry for dyeing wool, silk, nylon, and other fabrics. Its strong color properties make it an excellent choice for textile printing and coloring processes. Additionally, it is utilized in producing colored soaps and wood stains, showcasing its versatility in industrial applications .
Catalytic Processes
NBB has been explored as a catalyst in oxidation reactions using hydrogen peroxide. Studies have shown that it can facilitate the degradation of organic pollutants in water, presenting an innovative approach to environmental management within industrial settings .
Data Summary
Case Study 1: Histological Staining
In a comparative study on protein detection methods, this compound was used alongside Johansen's quadruple stain to enhance histological analysis. The results indicated that NBB provided superior contrast and clarity in protein visualization compared to traditional staining methods.
Case Study 2: Wastewater Treatment
A pilot study focused on the adsorption capacity of acid-activated titania-pillared bentonite for removing NBB from textile wastewater. The findings revealed that optimal conditions led to a significant reduction of NBB concentrations, demonstrating the material's potential as an effective adsorbent.
Case Study 3: Photocatalytic Degradation
An experimental setup was designed to assess the photocatalytic degradation of this compound using TiO2 nanospheres under UV light. The study concluded that the synthesized nanomaterials achieved over 90% degradation efficiency within a specified timeframe, underscoring their effectiveness in treating dye-laden wastewater.
作用機序
Naphthol Blue Black exerts its effects primarily through its interaction with proteins. The dye binds to proteins, forming a dark blue-black colored product. This interaction is due to the electrostatic attraction between the positively charged protein molecules and the negatively charged dye anions . The photoelectrochemical degradation of the dye yields colorless quinone as the end product .
類似化合物との比較
Naphthol Blue Black is unique among similar compounds due to its high photo- and thermal-stability. Similar compounds include:
Amido Black 10B: Another name for this compound, used interchangeably.
Brilliant Black BN: Another textile dye with similar applications but different chemical properties.
Reactive Black 5: A reactive dye used in textile dyeing with different reactivity and stability.
This compound stands out due to its versatility in various applications and its stability under different conditions.
特性
CAS番号 |
1064-48-8 |
|---|---|
分子式 |
C22H16N6NaO9S2 |
分子量 |
595.5 g/mol |
IUPAC名 |
disodium;4-amino-5-hydroxy-3-[(4-nitrophenyl)diazenyl]-6-phenyldiazenylnaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C22H16N6O9S2.Na/c23-19-18-12(11-17(39(35,36)37)21(22(18)29)27-24-13-4-2-1-3-5-13)10-16(38(32,33)34)20(19)26-25-14-6-8-15(9-7-14)28(30)31;/h1-11,29H,23H2,(H,32,33,34)(H,35,36,37); |
InChIキー |
UIDOLCABIFYUEJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)[N+](=O)[O-])N)O.[Na+].[Na+] |
正規SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC=C(C=C4)[N+](=O)[O-])N)O.[Na] |
外観 |
Powder |
関連するCAS |
83006-55-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















